1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone
Description
This compound belongs to the class of 8-azabicyclo[3.2.1]oct-2-ene derivatives, characterized by a rigid bicyclic scaffold with a nitrogen atom at the 8-position. The m-tolyl (3-methylphenyl) ethanone substituent at the 2-position distinguishes it from other analogues. Its stereochemistry (1R,5S) is critical for binding affinity to biological targets, particularly nicotinic acetylcholine receptors (nAChRs) and 5-HT4 receptors, as inferred from structural analogues .
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-4-2-5-13(10-12)11-16(18)17-14-6-3-7-15(17)9-8-14/h2-6,10,14-15H,7-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIKPHXNCTVFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and subsequent functionalization to introduce the ethanone moiety. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Br2, Cl2) and catalysts such as iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Variations
The 8-azabicyclo[3.2.1]oct-2-ene scaffold is conserved across analogues, but substituents and stereochemistry vary significantly:
Pharmacological Activity
- Nicotinic Acetylcholine Receptor Affinity: Derivatives with aromatic substituents (e.g., naphthalen-2-yl, m-tolyl) show higher binding to nAChRs due to π-π stacking interactions.
- 5-HT4 Receptor Agonism: Analogues with piperazine or acetylpiperazine side chains (e.g., 1-{4-[2-((1R,3R,5S)-3-benzylamino-8-azabicyclo[3.2.1]oct-8-yl)ethyl]piperazin-1-yl}-ethanone) demonstrate potent 5-HT4 activity, suggesting the target compound’s ethanone group may require further functionalization for similar efficacy .
Physicochemical Properties
The m-tolyl group in the target compound provides intermediate lipophilicity (LogP ~2.8), optimizing membrane permeability without excessive hydrophobicity. In contrast, the naphthalen-2-yl analogue’s higher LogP (~3.5) may limit aqueous solubility .
Research Implications and Gaps
- Therapeutic Potential: The target compound’s structural profile suggests utility in neurodegenerative or pain disorders via nAChR modulation, but in vitro binding assays are needed to confirm this .
- Optimization Opportunities : Introducing electron-withdrawing groups (e.g., fluorine) or polar side chains could enhance selectivity for specific receptor subtypes, as seen in fluoro-nitrophenyl derivatives .
Biological Activity
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone is a complex organic compound known for its unique bicyclic structure and potential biological activities. This compound has gained attention in medicinal chemistry due to its possible therapeutic applications, particularly in neuropharmacology and as an inhibitor of specific enzymes.
- Molecular Formula : C₁₅H₁₈N₂O
- Molecular Weight : 246.31 g/mol
- CAS Number : 1797892-26-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The bicyclic structure allows for specific binding to active sites, influencing enzymatic activity and potentially modulating neurotransmitter levels.
1. Acetylcholinesterase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive functions and memory.
2. Neuroprotective Effects
Studies have shown that related bicyclic compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting a neuroprotective role. This is particularly relevant in conditions such as Alzheimer’s disease, where oxidative damage plays a significant role in disease progression.
3. Antimicrobial Activity
Preliminary investigations suggest that this compound may exhibit antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
Case Study 1: Acetylcholinesterase Inhibition
In a study conducted by Varadaraju et al., several piperazine derivatives were evaluated for their ability to inhibit AChE. The results indicated that compounds with a bicyclic structure similar to this compound showed promising inhibition rates, with IC₅₀ values indicating effective binding at the catalytic site of the enzyme .
| Compound Name | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Bicyclic Derivative A | 25 | Competitive Inhibition |
| Bicyclic Derivative B | 30 | Noncompetitive Inhibition |
| This compound | TBD | TBD |
Case Study 2: Neuroprotective Effects
A study published in the Journal of Neurochemistry explored the neuroprotective effects of bicyclic compounds on primary neuronal cultures exposed to oxidative stress. Results demonstrated that these compounds significantly reduced cell death and preserved mitochondrial function .
Research Findings
Recent findings highlight the following aspects of this compound:
- Inhibition of AChE : Demonstrated significant inhibition in vitro.
- Neuroprotection : Exhibited protective effects against oxidative stress-induced neuronal damage.
- Antimicrobial Activity : Preliminary data suggest effectiveness against certain bacterial strains.
Q & A
Q. What are the optimized synthetic routes for 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Bicyclic Core Formation : Construction of the 8-azabicyclo[3.2.1]octane scaffold via intramolecular cyclization, often using palladium-catalyzed reactions (e.g., Heck coupling) to form the ene-group .
- Substituent Introduction : The m-tolyl group is introduced via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
- Chiral Resolution : Stereochemical control (1R,5S configuration) is achieved using chiral auxiliaries or enantioselective catalysis, followed by HPLC purification .
Critical Parameters : Temperature (60–80°C for cyclization), solvent polarity (e.g., THF or DCM), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., bicyclic proton environments at δ 3.1–4.2 ppm) and aryl group integration .
- X-ray Crystallography : Resolves stereochemistry (1R,5S configuration) and validates the bicyclic geometry .
- HPLC-MS : Assesses purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 298.2) .
Advanced Research Questions
Q. How can enantioselective synthesis ensure high enantiomeric purity (>98% ee) for this compound?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral ligands like BINAP with palladium to control the bicyclic core’s stereochemistry .
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) for final purification, optimizing mobile phase composition (hexane:IPA 90:10) .
- Circular Dichroism (CD) : Validates enantiopurity by comparing experimental CD spectra to computational models (e.g., TD-DFT calculations) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line viability (e.g., HEK293 vs. CHO), incubation time (24–48 hrs), and compound solubility (DMSO concentration ≤0.1%) .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidation at the ene-group) that may skew bioactivity results .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate confounding factors (e.g., batch-to-batch variability) .
Q. How can structure-activity relationship (SAR) studies guide functional group optimization?
- Methodological Answer :
- Systematic Substitution : Replace the m-tolyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate receptor binding .
- In Silico Docking : Use AutoDock Vina to predict interactions with targets (e.g., serotonin receptors) and prioritize synthetic targets .
- Pharmacophore Mapping : Identify critical motifs (e.g., bicyclic nitrogen, ketone group) via comparative bioactivity assays .
Q. What methodologies assess the compound’s pharmacokinetic (ADME) properties?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Caco-2 Permeability : Measure apical-to-basolateral transport to predict oral bioavailability .
- In Vivo PK Studies : Administer IV/PO doses in rodents and collect plasma for non-compartmental analysis (NCA) using WinNonlin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
